Cas no 19868-68-9 (3-methoxy-2,2-dimethylcyclobutan-1-ol)
3-methoxy-2,2-dimethylcyclobutan-1-ol Chemical and Physical Properties
Names and Identifiers
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- Cyclobutanol, 3-methoxy-2,2-dimethyl-
- 3-methoxy-2,2-dimethylcyclobutan-1-ol
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- Inchi: 1S/C7H14O2/c1-7(2)5(8)4-6(7)9-3/h5-6,8H,4H2,1-3H3
- InChI Key: KPEQWKNUQXHLHA-UHFFFAOYSA-N
- SMILES: C1(O)CC(OC)C1(C)C
3-methoxy-2,2-dimethylcyclobutan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-133011-0.05g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 0.05g |
$768.0 | 2023-06-06 | ||
| Enamine | EN300-133011-0.1g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 0.1g |
$804.0 | 2023-06-06 | ||
| Enamine | EN300-133011-0.25g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 0.25g |
$840.0 | 2023-06-06 | ||
| Enamine | EN300-133011-0.5g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 0.5g |
$877.0 | 2023-06-06 | ||
| Enamine | EN300-133011-1.0g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 1g |
$914.0 | 2023-06-06 | ||
| Enamine | EN300-133011-2.5g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 2.5g |
$1791.0 | 2023-06-06 | ||
| Enamine | EN300-133011-5.0g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 5g |
$2650.0 | 2023-06-06 | ||
| Enamine | EN300-133011-10.0g |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 10g |
$3929.0 | 2023-06-06 | ||
| SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD01001236-1g |
3-Methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 95% | 1g |
¥4494.0 | 2023-03-12 | |
| Enamine | EN300-133011-50mg |
3-methoxy-2,2-dimethylcyclobutan-1-ol |
19868-68-9 | 50mg |
$587.0 | 2023-09-30 |
3-methoxy-2,2-dimethylcyclobutan-1-ol Related Literature
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
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Albertus D. Handoko,Khoong Hong Khoo,Teck Leong Tan,Hongmei Jin,Zhi Wei Seh J. Mater. Chem. A, 2018,6, 21885-21890
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Jason Wan Lab Chip, 2020,20, 4528-4538
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Bo Wei,Zhenyu Liu,Chen Xie,Shu Yang,Wentao Tang,Aiwei Gu,Wing-Tak Wong,Ka-Leung Wong J. Mater. Chem. C, 2015,3, 12322-12327
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 3-methoxy-2,2-dimethylcyclobutan-1-ol
Exploring the Properties and Applications of 3-Methoxy-2,2-dimethylcyclobutan-1-ol (CAS No. 19868-68-9)
3-Methoxy-2,2-dimethylcyclobutan-1-ol (CAS No. 19868-68-9) is a cyclobutane derivative with a unique structural framework, combining a methoxy group and two methyl substituents on a four-membered ring. This compound has garnered attention in organic synthesis and material science due to its sterically constrained geometry and potential as a chiral building block. The 3-methoxy moiety enhances its solubility in polar solvents, while the 2,2-dimethyl configuration contributes to its thermal stability, making it a candidate for specialized applications.
Recent trends in green chemistry have spurred interest in cyclobutanols like this compound, as they serve as intermediates in sustainable catalytic processes. Researchers are exploring its use in photoredox catalysis—a hot topic aligned with the global push for energy-efficient reactions. The compound’s CAS No. 19868-68-9 frequently appears in patent literature related to fragrances and agrochemicals, reflecting its versatility. Users searching for "chiral cyclobutanol synthesis" or "methoxy-substituted cyclobutane applications" will find this molecule relevant to asymmetric synthesis challenges.
From a spectroscopic perspective, 3-Methoxy-2,2-dimethylcyclobutan-1-ol exhibits distinct NMR peaks due to its rigid ring system, a feature valuable for analytical method development. Computational studies on its conformational preferences—often queried as "cyclobutane ring strain effects"—highlight its utility in modeling steric interactions. In pharmaceutical contexts (without therapeutic claims), its scaffold is noted in early-stage research for bioisostere design, addressing queries like "small-ring heterocycles in drug discovery."
Industrial applications leverage its stability under acidic conditions, a property emphasized in searches for "acid-resistant specialty chemicals." The compound’s compatibility with polymer matrices also aligns with the growing demand for high-performance additives—answering user questions about "thermal stabilizers for engineered plastics." Safety data sheets emphasize standard organic compound handling, avoiding hazards associated with simpler alcohols.
In academic settings, CAS 19868-68-9 is cited in studies on ring-expansion reactions, addressing the popular query "four-membered ring functionalization techniques." Its methoxy group participates in hydrogen bonding, a trait explored in supramolecular chemistry forums. As industries seek alternatives to benzene derivatives, this cyclobutanol’s eco-profile positions it as a subject of "non-aromatic solvent replacements" discussions.
Future directions may involve its role in CO2 capture materials—a trending topic in climate tech. The compound’s oxygen-rich structure responds to searches like "oxygenated adsorbent design," while its stereochemistry meets needs in "enantioselective catalyst development." Regulatory databases confirm its non-restricted status, ensuring compliance in global markets.
To summarize, 3-Methoxy-2,2-dimethylcyclobutan-1-ol bridges fundamental research and industrial innovation. Its CAS No. 19868-68-9 serves as a gateway to advanced studies in stereochemistry, sustainable synthesis, and material engineering—answering both niche technical questions and broader interdisciplinary inquiries.
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